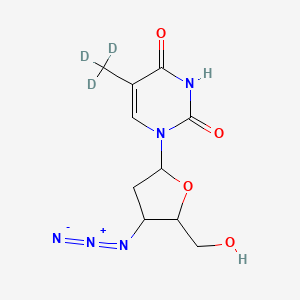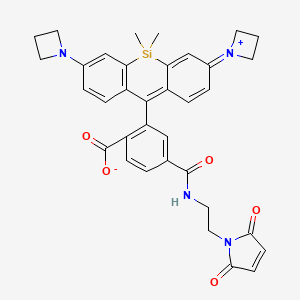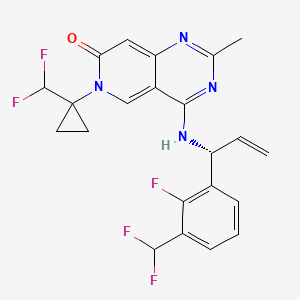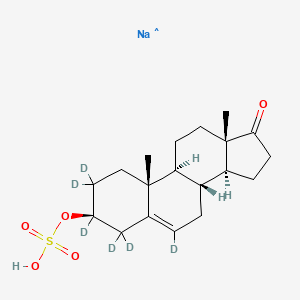
Dehydroepiandrosterone sulfate sodium salt-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dehydroepiandrosterone sulfate sodium salt-d6 is a deuterated form of dehydroepiandrosterone sulfate sodium salt. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its applications in mass spectrometry and other analytical techniques due to its unique isotopic labeling, which helps in tracing and quantifying biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dehydroepiandrosterone sulfate sodium salt-d6 involves the incorporation of deuterium atoms into the dehydroepiandrosterone sulfate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure high isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required purity standards. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and ensure the stability of the final product.
化学反応の分析
Types of Reactions
Dehydroepiandrosterone sulfate sodium salt-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
Dehydroepiandrosterone sulfate sodium salt-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry to quantify and trace chemical reactions.
Biology: Helps in studying metabolic pathways and enzyme activities by tracking the labeled compound.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Employed in quality control and analytical testing to ensure the accuracy and precision of measurements.
作用機序
The mechanism of action of dehydroepiandrosterone sulfate sodium salt-d6 involves its role as a labeled compound in analytical studies. It does not exert biological effects by itself but serves as a tracer to study the behavior of dehydroepiandrosterone sulfate in biological systems. The labeled compound helps in identifying molecular targets and pathways by providing insights into the distribution and metabolism of the parent compound.
類似化合物との比較
Similar Compounds
Dehydroepiandrosterone sulfate sodium salt: The non-deuterated form of the compound.
Dehydroepiandrosterone: The parent compound without the sulfate group.
Androstenedione: A related steroid hormone with similar biological functions.
Uniqueness
Dehydroepiandrosterone sulfate sodium salt-d6 is unique due to its isotopic labeling, which provides distinct advantages in analytical studies. The deuterium atoms enhance the accuracy and precision of mass spectrometric analyses, making it a valuable tool in research and industry.
特性
分子式 |
C19H28NaO5S |
|---|---|
分子量 |
397.5 g/mol |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/t13-,14-,15-,16-,18-,19-;/m0./s1/i3D,7D2,11D2,13D; |
InChIキー |
LCLCCCKZRQRRTC-GORLXBCTSA-N |
異性体SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])OS(=O)(=O)O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CCC4=O)C)C.[Na] |
正規SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
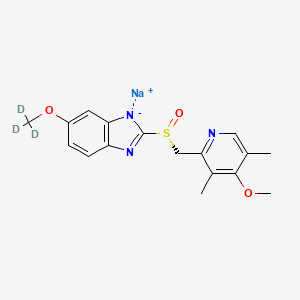
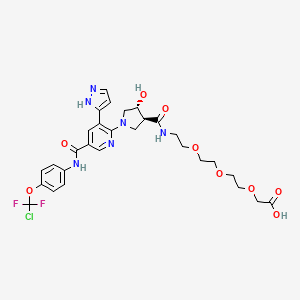
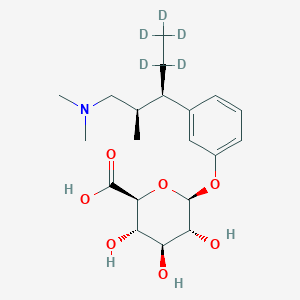


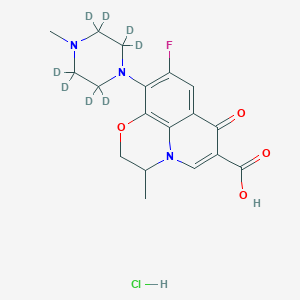
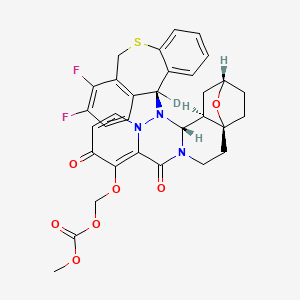
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)

